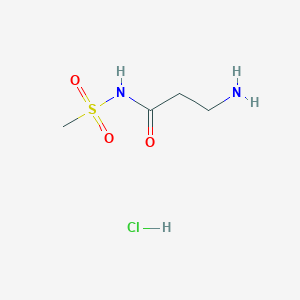

3-amino-N-methanesulfonylpropanamide hydrochloride

Description

3-Amino-N-methanesulfonylpropanamide hydrochloride is a synthetic organic compound characterized by its propanamide backbone substituted with an amino group at the 3-position and a methanesulfonyl group on the nitrogen. The hydrochloride salt enhances its stability and solubility for applications in pharmaceutical and agrochemical research. These derivatives are pivotal in drug discovery due to their tunable reactivity and bioactivity.

Properties

IUPAC Name |

3-amino-N-methylsulfonylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S.ClH/c1-10(8,9)6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIWTWLNPCGQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-amino-N-methanesulfonylpropanamide hydrochloride involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropanoic acid and methanesulfonyl chloride.

Reaction Conditions: The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

3-Amino-N-methanesulfonylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-Amino-N-methanesulfonylpropanamide hydrochloride serves as a versatile building block in synthetic organic chemistry. It is used for:

- Synthesis of Complex Molecules : The compound can be modified to create various derivatives with potential applications in pharmaceuticals.

- Studying Reaction Mechanisms : Its unique functional groups allow researchers to explore different chemical reactions.

Biology

The compound has shown promising results in biological applications:

- Enzyme Inhibition : It acts as an inhibitor or modulator of enzyme activity, impacting various biochemical pathways. For instance, studies indicate its role in inhibiting matrix metalloproteinases (MMPs), which are involved in cancer progression and tissue remodeling .

- Antimicrobial Activity : Preliminary studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

- Cytotoxicity Studies : In vitro evaluations have indicated that this compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Industry

In industrial applications, 3-amino-N-methanesulfonylpropanamide hydrochloride is utilized for:

- Production of Specialty Chemicals : Its unique properties make it suitable for synthesizing specialty chemicals used in various sectors.

- Agricultural Applications : The compound has been investigated for its potential as a biocide and herbicide, demonstrating efficacy against harmful arthropods and plant pathogens .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of MMP-13 by derivatives of 3-amino-N-methanesulfonylpropanamide hydrochloride demonstrated significant binding affinity improvements through structural modifications. The most potent inhibitors achieved IC50 values below 150 nM, indicating strong potential for therapeutic applications against diseases like cancer .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that compounds related to 3-amino-N-methanesulfonylpropanamide exhibited antimicrobial properties with MIC values that suggest effectiveness comparable to conventional antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-amino-N-methanesulfonylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups define its properties. Below is a comparison with key analogs:

Key Observations :

- Aromatic vs. Alkyl Substituents: Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and target binding in pharmaceuticals, whereas alkyl chains (e.g., butyl in ) improve solubility in non-polar matrices.

- Methanesulfonyl Group : The sulfonamide group (hypothetical in the target compound) typically increases metabolic stability and acidity compared to methyl or aromatic substituents .

Research Findings and Data

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit >50 mg/mL solubility in water, critical for formulation .

- Stability : Fluorinated derivatives show thermal stability up to 200°C, whereas alkyl-substituted analogs degrade at lower temperatures (~150°C) .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on 3-amino-N-methanesulfonylpropanamide hydrochloride. However, inferences are drawn from structurally related N-methylpropanamide hydrochlorides with sulfonamide, aryl, or alkyl groups. For instance:

Biological Activity

3-Amino-N-methanesulfonylpropanamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is part of a broader class of methanesulfonamide derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of 3-amino-N-methanesulfonylpropanamide hydrochloride, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Chemical Name : 3-amino-N-methanesulfonylpropanamide hydrochloride

- Molecular Formula : C₄H₁₀ClN₃O₃S

- Molecular Weight : 201.66 g/mol

- Appearance : Typically presented as a white to off-white powder.

The biological activity of 3-amino-N-methanesulfonylpropanamide hydrochloride can be attributed to its structural features, particularly the sulfonamide group, which is known to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. For instance, related methanesulfonamide derivatives have demonstrated significant inhibitory effects on this enzyme, suggesting that 3-amino-N-methanesulfonylpropanamide hydrochloride may exhibit similar properties .

- Antimicrobial Activity : Methanesulfonamide derivatives often show antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit antibacterial and antifungal activities against various pathogens. The presence of the sulfonamide group enhances the interaction with microbial enzymes, potentially leading to effective antimicrobial action .

In Vitro Studies

In vitro studies have indicated that 3-amino-N-methanesulfonylpropanamide hydrochloride possesses notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to 3-amino-N-methanesulfonylpropanamide have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Initial results indicate that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have explored the therapeutic implications of methanesulfonamide derivatives:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of methanesulfonamide derivatives demonstrated that modifications at the amine group significantly influenced their antimicrobial activity. The most potent derivatives exhibited MIC values lower than those of traditional antibiotics like streptomycin and fluconazole .

- Cancer Treatment Exploration : Another case study focused on the cytotoxic effects of related compounds on leukemia cell lines, revealing that certain derivatives could effectively reduce cell viability and promote apoptosis through caspase activation pathways.

Comparative Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.